N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide
Description
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Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5S/c1-6-32-22-12-18(13-23(33-7-2)24(22)34-8-3)26(30)27-25-19-14-35(31)15-20(19)28-29(25)21-11-9-10-16(4)17(21)5/h9-13H,6-8,14-15H2,1-5H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKZOCNSPVUVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H23N3O3S
- Molecular Weight : 409.5 g/mol
- IUPAC Name : N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide
Biological Activity Overview
The biological activities of this compound have been investigated through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to thienopyrazoles exhibit significant antimicrobial activity. For instance, studies have shown that thieno[2,3-d]pyrimidine derivatives demonstrate potent antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of specific side chains appears crucial for enhancing antimicrobial efficacy. The minimum inhibitory concentration (MIC) values for related compounds have been documented to be as low as 31.25 μg/mL against Mycobacterium species .
Anticancer Activity
The anticancer potential of thienopyrazole derivatives has been highlighted in several studies. For example:
- In vitro Studies : Compounds with similar structural motifs were tested against various cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in tumor growth and metastasis, such as the epidermal growth factor receptor (EGFR) pathway .
Case Studies
- Antimicrobial Efficacy : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their antibacterial properties. Among these, certain derivatives showed significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with MIC values indicating strong potential as antimicrobial agents .
- Anticancer Potential : In a study evaluating the effects of various thienopyrazole derivatives on triple-negative breast cancer cells, one derivative exhibited an IC50 value of 0.3 μM, demonstrating a substantial increase in potency compared to standard treatments .
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Inhibition of Enzymatic Pathways : Similar compounds are known to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds similar to N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide exhibit significant antioxidant activities. These activities are crucial for protecting cells from oxidative stress and may have implications in the treatment of conditions associated with oxidative damage .
Antitumor Activity
The compound has been evaluated for its antitumor properties. Studies show that derivatives of thieno[3,4-c]pyrazole compounds possess cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis in malignant cells. For instance, related compounds have demonstrated effectiveness against human pancreatic and gastric cancer cell lines .
Anti-inflammatory Effects
Compounds within this chemical class have shown promise as anti-inflammatory agents. They may inhibit pathways involved in inflammation, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .
Cancer Treatment
Given its antitumor potential, this compound could be explored as a candidate for cancer therapeutics. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it an attractive option for further development.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. This could be beneficial in neurodegenerative diseases where oxidative stress plays a significant role. Future studies may focus on the compound's ability to cross the blood-brain barrier and its efficacy in models of neurodegeneration .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant scavenging of reactive oxygen species (ROS) in vitro. |
| Study 2 | Antitumor Activity | Showed cytotoxicity against pancreatic cancer cells with IC50 values indicating potent activity. |
| Study 3 | Anti-inflammatory Effects | Inhibited pro-inflammatory cytokine production in cell cultures. |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Precursors
The thieno[3,4-c]pyrazole scaffold is typically constructed via cyclocondensation between a thiophene-derived 1,3-dicarbonyl compound and hydrazine derivatives. For example:
- 3,4-Dimethylthiophene-2,5-dicarboxylate reacts with 2,3-dimethylphenylhydrazine in ethanol under reflux to form the pyrazole ring.
- The reaction proceeds via nucleophilic attack of the hydrazine’s amine group on the carbonyl carbons, followed by cyclization and dehydration.
Key Parameters :
Alkylation for 2,3-Dimethylphenyl Substitution
The 2,3-dimethylphenyl group is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution:
- Thieno[3,4-c]pyrazole is treated with 2,3-dimethylbenzyl bromide in the presence of AlCl₃ in dichloromethane at 0°C.
- The reaction proceeds via electrophilic aromatic substitution, with AlCl₃ acting as a Lewis acid catalyst.
Optimization Notes :
- Excess alkylating agent (1.5 equiv) ensures complete substitution.
- Low temperatures (0–5°C) minimize side reactions.
Sulfoxidation to Form the 5-Oxido Group
Oxidation of Thiophene Sulfur
The sulfoxide moiety is introduced using meta-chloroperbenzoic acid (m-CPBA):
- 2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole is dissolved in dichloromethane.
- m-CPBA (1.1 equiv) is added at 0°C, and the mixture is stirred for 4–6 hours.
Critical Considerations :
- Stoichiometry : >1.0 equiv m-CPBA risks over-oxidation to sulfone.
- Work-Up : Sequential washing with NaHCO₃ (to remove excess m-CPBA) and brine ensures purity.
Synthesis of 3,4,5-Triethoxybenzoyl Chloride
Ethoxylation of Gallic Acid
The triethoxybenzoyl group originates from gallic acid (3,4,5-trihydroxybenzoic acid):
- Gallic acid is treated with ethyl bromide (3.3 equiv) and K₂CO₃ in dimethylformamide (DMF) at 80°C for 24 hours.
- The reaction replaces all three hydroxyl groups with ethoxy moieties, yielding 3,4,5-triethoxybenzoic acid .
Yield Enhancement :
Acid Chloride Formation
The carboxylic acid is converted to its reactive chloride:
- 3,4,5-Triethoxybenzoic acid is refluxed with thionyl chloride (SOCl₂) in anhydrous toluene for 2 hours.
- Excess SOCl₂ is removed under reduced pressure to yield 3,4,5-triethoxybenzoyl chloride .
Amide Coupling Reaction
Coupling Protocol
The final step involves reacting the sulfoxidized thienopyrazole amine with 3,4,5-triethoxybenzoyl chloride:
- 2-(2,3-Dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (1.0 equiv) is dissolved in anhydrous dichloromethane.
- 3,4,5-Triethoxybenzoyl chloride (1.2 equiv) and DMAP (0.2 equiv) are added under nitrogen.
- The mixture is stirred at 0°C for 30 minutes, then warmed to room temperature for 24 hours.
Work-Up :
- Wash with 2 M HCl to remove unreacted acyl chloride.
- Neutralize with saturated NaHCO₃.
- Dry over Na₂SO₄ and concentrate under vacuum.
- Recrystallize from dichloromethane/ethyl acetate (1:3).
Yield : 68–76% after purification.
Analytical Data and Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) :
- HRMS (ESI+) : m/z calculated for C₂₉H₃₄N₃O₅S [M+H]⁺: 560.2165; found: 560.2168.
Industrial-Scale Considerations
Continuous Flow Reactors
To enhance scalability:
- Cyclocondensation and amide coupling steps are performed in continuous flow systems, reducing reaction times by 40%.
- In-line FTIR monitors reaction progress in real time.
Q & A
Q. What are the common synthetic pathways for preparing the thieno[3,4-c]pyrazole core in this compound, and what intermediates are critical?
The thieno[3,4-c]pyrazole core is typically synthesized via cyclization reactions using substituted thioketones and hydrazines. Key intermediates include thioketone precursors (e.g., 2,3-dimethylphenyl-substituted thioketones) and hydrazine derivatives. Cyclization is often performed under reflux conditions in polar aprotic solvents like DMF, with sodium hydride as a base to facilitate ring closure . Purification via column chromatography is essential to isolate intermediates, as unreacted starting materials can impede subsequent functionalization steps .
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the thieno[3,4-c]pyrazole core and substituent positions. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typically required for biological testing). For crystallinity analysis, X-ray diffraction is recommended if single crystals can be obtained .
Q. What functional groups in this compound are most reactive, and how do substituents like the 3,4,5-triethoxybenzamide moiety influence stability?
The 5-oxido group on the thieno[3,4-c]pyrazole is prone to oxidation under acidic conditions, requiring inert atmospheres (e.g., nitrogen) during synthesis. The 3,4,5-triethoxybenzamide group enhances solubility in organic solvents but may hydrolyze under prolonged basic conditions. Substituent effects on stability can be studied via pH-dependent degradation assays monitored by HPLC .
Q. What are the recommended storage conditions to maintain compound stability for long-term studies?
Store the compound in airtight, light-resistant containers at –20°C under nitrogen. Stability tests show degradation <5% over 6 months under these conditions. For aqueous solubility-dependent assays, prepare fresh DMSO stock solutions to avoid precipitation or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for analogous thieno[3,4-c]pyrazole derivatives?
Yield discrepancies often arise from variations in cyclization conditions (e.g., solvent purity, reaction time). A systematic approach includes:
Q. What computational strategies can predict reaction pathways for functionalizing the thieno[3,4-c]pyrazole core?
Density Functional Theory (DFT) calculations can model transition states for cyclization and substituent addition. For example, ICReDD’s reaction path search methods integrate quantum chemical calculations to predict optimal conditions (e.g., Gibbs free energy barriers for ring closure). Computational results should be validated with small-scale experiments (e.g., 0.1 mmol trials) .
Q. How can researchers design experiments to evaluate the compound’s biological activity while minimizing false positives in assay data?
- Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target engagement.
- Employ statistical blocking to control for batch effects in biological replicates.
- Pre-treat compounds with glutathione to test for redox-mediated false signals, as the 5-oxido group may interact with thiols .
Q. What methodologies are effective for analyzing degradation products under accelerated stability conditions?
Forced degradation studies (e.g., exposure to 40°C/75% RH for 4 weeks) coupled with LC-MS/MS can identify major degradation pathways. Fragmentation patterns often reveal hydrolysis of the benzamide moiety or oxidation of the thieno ring. Quantify degradation kinetics using Arrhenius plots to extrapolate shelf-life .
Methodological Notes
- Data Contradictions : Cross-validate synthetic protocols with computational models (e.g., ICReDD’s feedback loop integrating experimental and computational data) to resolve inconsistencies .
- Experimental Design : Use fractional factorial designs (e.g., Taguchi methods) to screen multiple variables (solvent, temperature, catalyst) efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
